2-(1-Adamantyl)-2-oxoacetic acid

Description

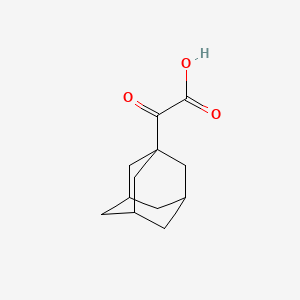

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYXDIHZFDPTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253812 | |

| Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-98-8 | |

| Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-2-oxoacetic acid typically involves the reaction of adamantanone with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to catalyze the reaction.

Industrial Production Methods

Industrial production of 2-(1-Adamantyl)-2-oxoacetic acid may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of 2-(1-Adamantyl)-2-oxoacetic acid, such as alcohols, carboxylic acids, and substituted ketones.

Scientific Research Applications

2-(1-Adamantyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Hydroxylated Derivatives: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid

This derivative introduces a hydroxyl group at the adamantane C3 position, enhancing polarity and bioavailability.

Key Differences :

The hydroxyl group improves solubility but complicates synthesis due to additional oxidation steps. Both compounds share utility in DPP-IV inhibitor synthesis but differ in metabolic stability .

Ester Derivatives: 2-(Adamantan-1-yl)-2-oxoethyl Benzoates

These esters replace the carboxylic acid with benzoate groups, modifying pharmacokinetic properties.

Table 1: Selected Ester Derivatives

Structural Impact :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antioxidant activity via radical stabilization.

- Nitrogen-containing groups (e.g., pyridine) improve anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays .

Amide Derivatives: N-Substituted 2-Oxoacetamides

Replacing the carboxylic acid with amide moieties diversifies biological activity.

Example: N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Synthesis : Condensation of 2-(adamantan-1-yl)-1H-indole with oxalyl chloride and amines.

- Bioactivity : Demonstrated cytotoxicity against breast (MCF-7) and lung (A549) cancer cells (IC₅₀: 5–20 µM) .

Comparison :

- Parent Acid: Limited direct bioactivity (primarily a synthetic intermediate).

- Amides : Exhibit apoptosis induction via caspase activation and Bcl-2 downregulation, highlighting structural flexibility for anticancer applications .

Retinoid Derivatives: CD437/AHPN

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) shares the adamantyl group but diverges in structure.

Key Insight : The adamantyl group in CD437 stabilizes interactions with nuclear receptors, enabling p21-mediated cell cycle arrest, independent of the parent acid’s metabolic role .

Other Adamantyl Derivatives

Biological Activity

2-(1-Adamantyl)-2-oxoacetic acid, with the chemical formula CHO and CAS number 16091-98-8, is a compound of significant interest in medicinal chemistry. Its structural features, derived from adamantane, suggest potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of the biological activity of 2-(1-Adamantyl)-2-oxoacetic acid, including synthesis methods, biological mechanisms, and relevant case studies.

Synthetic Methods

The synthesis of 2-(1-Adamantyl)-2-oxoacetic acid can be achieved through several routes. A notable method involves the oxidation of 1-acetyl-3-hydroxyadamantane using permanganate in a liquid phase reaction. This process yields the desired keto acid in good yield and is amenable to scaling for industrial applications .

Table 1: Synthetic Routes for 2-(1-Adamantyl)-2-oxoacetic acid

| Method | Starting Material | Reagents | Yield (%) |

|---|---|---|---|

| Liquid Phase Oxidation | 1-acetyl-3-hydroxyadamantane | Permanganate | >60 |

| Direct Oxidation | 1-adamantylacetone | Oxidizing agents | Varies |

The biological activity of 2-(1-Adamantyl)-2-oxoacetic acid is primarily attributed to its role as a precursor for saxagliptin, a medication used in the management of type 2 diabetes. Saxagliptin functions as a DPP-4 inhibitor, enhancing incretin levels and subsequently improving glycemic control . The mechanism involves the inhibition of the DPP-4 enzyme, which leads to increased insulin secretion and decreased glucagon levels.

Pharmacological Properties

Research indicates that 2-(1-Adamantyl)-2-oxoacetic acid exhibits several pharmacological properties:

- Antidiabetic Activity : As a precursor to saxagliptin, it contributes to improved glycemic control in diabetic patients.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish this conclusively .

Table 2: Biological Activities of 2-(1-Adamantyl)-2-oxoacetic acid

| Activity Type | Description | Evidence Level |

|---|---|---|

| Antidiabetic | Precursor for saxagliptin | Strong |

| Antimicrobial | Potential antimicrobial effects | Preliminary |

Case Studies

A study conducted on the efficacy of saxagliptin revealed significant improvements in glycemic control among patients with type 2 diabetes. The study highlighted that patients receiving saxagliptin experienced better health-related quality of life metrics compared to those on placebo treatments .

In another investigation focusing on enzyme-catalyzed reactions involving 2-(1-Adamantyl)-2-oxoacetic acid, researchers optimized conditions for high-yield synthesis of key chiral intermediates relevant for pharmaceuticals. The reaction conditions were fine-tuned to achieve conversion rates exceeding 95% within a short time frame .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Data regarding the toxicity profiles of 2-(1-Adamantyl)-2-oxoacetic acid indicate that it has a favorable safety profile when used in appropriate doses. However, comprehensive toxicological studies are warranted to fully understand any potential adverse effects associated with its use .

Q & A

Basic: What are the established synthetic routes for 2-(1-Adamantyl)-2-oxoacetic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves introducing the adamantyl group via photostimulated reactions or ester hydrolysis. For example, photostimulated coupling of 2-(2-iodophenyl)acetate with adamantane-derived carbanions yields intermediates like {2-[2-(1-Adamantyl)-2-oxoethyl]phenyl}acetic acid, followed by oxidative cleavage . Purity optimization includes radial thin-layer chromatography (petroleum ether/diethyl ether gradient) and spectroscopic validation (¹H/¹³C NMR, HSQC, HMBC) to confirm structural integrity .

Basic: What spectroscopic techniques are critical for characterizing 2-(1-Adamantyl)-2-oxoacetic acid?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns adamantyl proton environments (δ ~1.75–2.08 ppm) and carbonyl resonances (δ ~213 ppm for ketone) .

- HSQC/HMBC : Correlates adamantyl carbons with adjacent protons and confirms intramolecular hydrogen bonding .

- IR Spectroscopy : Identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and hydrogen-bonded N-H/O-H groups .

Advanced: How does the adamantyl group influence the tautomeric equilibrium and reactivity of 2-(1-Adamantyl)-2-oxoacetic acid?

Methodological Answer:

The adamantyl group’s steric bulk stabilizes the keto tautomer by hindering enolization, as observed in related oxoacetic acids . This stabilization enhances electrophilicity at the carbonyl, facilitating nucleophilic additions (e.g., amidation in PROTAC synthesis) . Computational modeling (DFT) is recommended to quantify tautomeric energy differences.

Advanced: What strategies resolve contradictions in reported pKa values for adamantyl-containing oxoacids?

Methodological Answer:

Discrepancies arise from solvent polarity, measurement techniques (potentiometric vs. spectrophotometric), and substituent effects. For 2-(1-Adamantyl)-2-oxoacetic acid:

- Use standardized solvents (e.g., water/DMSO mixtures) .

- Validate via ¹H NMR titration (monitor deprotonation shifts of α-keto protons) .

- Compare with structurally analogous compounds (e.g., 3-Indoleglyoxylic acid, pKa ~2.5–3.0) .

Advanced: How can 2-(1-Adamantyl)-2-oxoacetic acid be utilized in coordination chemistry for catalytic applications?

Methodological Answer:

The α-keto group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:

- Catalysis : Adamantyl-derived Cu complexes show enhanced thermal stability in oxidation reactions .

- Materials Science : Metal-organic frameworks (MOFs) incorporating adamantyl ligands exhibit high porosity for gas storage .

Experimental Design : Synthesize complexes via refluxing with metal salts (e.g., Cu(OAc)₂) and characterize via X-ray crystallography .

Basic: What are the safety protocols for handling 2-(1-Adamantyl)-2-oxoacetic acid in laboratory settings?

Methodological Answer:

- Ventilation : Use local exhaust hoods during solid handling to minimize particulate inhalation .

- PPE : Nitrile gloves and particle-filtering respirators (e.g., N95) .

- Storage : Inert atmosphere (N₂) to prevent oxidation; stability data indicate no significant degradation at –20°C for 6 months .

Advanced: How does the adamantyl moiety enhance the pharmacokinetic properties of drug candidates derived from 2-(1-Adamantyl)-2-oxoacetic acid?

Methodological Answer:

The adamantyl group improves metabolic stability by resisting cytochrome P450 oxidation. For example, Saxagliptin (a diabetes drug) uses a hydroxyadamantyl intermediate to prolong half-life . Experimental Validation :

- Conduct microsomal stability assays comparing adamantyl vs. non-adamantyl analogs.

- Use LC-MS to track metabolite formation .

Advanced: What role does 2-(1-Adamantyl)-2-oxoacetic acid play in PROTAC design, and how are its linker properties optimized?

Methodological Answer:

The compound serves as a warhead for E3 ligase recruitment. Optimization strategies include:

- Linker Length : Adjust alkyl/ether chains (e.g., 4–6 carbons) to balance solubility and binding .

- Bioisosteres : Replace the keto group with isosteric moieties (e.g., trifluoromethyl ketone) to enhance proteasome targeting .

Validation : Measure degradation efficiency (DC₅₀) via western blotting in cancer cell lines .

Basic: What solvents and conditions are optimal for recrystallizing 2-(1-Adamantyl)-2-oxoacetic acid?

Methodological Answer:

- Solvent Pair : Ethyl acetate/petroleum ether (yields white crystals, mp 112–113°C) .

- Gradient Cooling : Slow cooling from 60°C to RT minimizes impurity incorporation.

- Purity Check : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can computational methods predict the biological activity of 2-(1-Adamantyl)-2-oxoacetic acid derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., LDH for anticancer activity) .

- QSAR Models : Correlate adamantyl substitution patterns (e.g., 3-hydroxy vs. 3-fluoro) with IC₅₀ values .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.